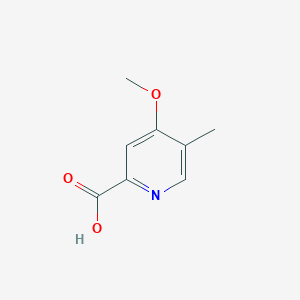

4-Methoxy-5-methylpicolinic acid

Overview

Description

4-Methoxy-5-methylpicolinic acid is a heterocyclic organic compound . It is also known by other names such as 4-Methoxy-5-methylpicolinaldehyde and 4-methoxy-5-methylpyridine-2-carboxylic acid . The IUPAC name for this compound is 4-Methoxy-5-methyl-2-pyridinecarboxylic acid . It has a molecular weight of 167.16200 and a molecular formula of C8H9NO3 .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact mass of this compound is 167.05800 .Scientific Research Applications

Fluorescent Labeling and Sensing

One application of derivatives related to 4-methoxy-5-methylpicolinic acid is in the field of fluorescent labeling and sensing. A novel fluorophore, 6-methoxy-4-quinolone, derived from a similar compound, has been found to have strong fluorescence in a wide pH range of aqueous media, indicating its potential use as a fluorescent labeling reagent. This fluorophore is highly stable against light and heat, showing minimal degradation under conditions that would typically affect similar compounds. Such stability and broad pH fluorescence make it an ideal candidate for biomedical analysis, including the determination of carboxylic acids (Hirano et al., 2004).

Synthesis of Analogues for Fluorophore Enhancement

Further research has focused on the synthesis of analogues of a Zinquin-related fluorophore, including 4- and 5-methoxy isomers, to investigate their potential enhancements in fluorescence when binding to Zn(II). These compounds have shown a bathochromic shift in ultraviolet/visible spectra upon addition of Zn(II), indicating their usefulness in detecting zinc ions in biological systems. However, it's noted that while these compounds form fluorescent complexes with Zn(II), the fluorescence intensity and quantum yield vary, suggesting the need for further optimization for specific applications (Kimber et al., 2003).

Antimicrobial Activities and DNA Interaction

The antimicrobial activities and interactions with DNA of pyridine-2-carboxylic acid and its derivatives, including a compound structurally related to this compound, have been explored. These studies have shown that such compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. Their ability to interact with DNA was also analyzed, providing a foundation for understanding their potential as therapeutic agents (Tamer et al., 2018).

Tubulin-Polymerization Inhibition for Anticancer Applications

In the realm of cancer research, derivatives of this compound have been investigated for their role as tubulin-polymerization inhibitors targeting the colchicine site. These studies have uncovered compounds with potent in vitro cytotoxic activity and significant potency against tubulin assembly, suggesting their potential in developing new anticancer therapies. Such compounds have shown to cause cell arrest in the G2/M phase and disrupt microtubule formation, indicating their effectiveness in inhibiting cancer cell growth (Wang et al., 2014).

Safety and Hazards

properties

IUPAC Name |

4-methoxy-5-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-4-9-6(8(10)11)3-7(5)12-2/h3-4H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHQLTUHTXAIMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoate](/img/structure/B3179901.png)

![4,4,5,5-Tetramethyl-2-(3-methyl-benzo[b]thiophen-2-yl)[1,3,2]dioxaborolane](/img/structure/B3179926.png)

![5,6-Dimethoxy-3h-imidazo[4,5-b]pyridine](/img/structure/B3179936.png)

![4-Bromo-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B3179961.png)